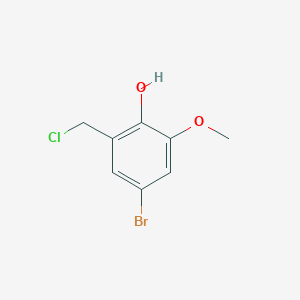

4-Bromo-2-(chloromethyl)-6-methoxyphenol

Description

4-Bromo-2-(chloromethyl)-6-methoxyphenol is a halogenated phenolic compound characterized by a bromine atom at the 4-position, a chloromethyl (-CH₂Cl) group at the 2-position, and a methoxy (-OCH₃) substituent at the 6-position of the benzene ring. Its chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the bromine and methoxy groups influence electronic effects and steric interactions .

Properties

Molecular Formula |

C8H8BrClO2 |

|---|---|

Molecular Weight |

251.50 g/mol |

IUPAC Name |

4-bromo-2-(chloromethyl)-6-methoxyphenol |

InChI |

InChI=1S/C8H8BrClO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4H2,1H3 |

InChI Key |

QZWWEELNTAOPKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Hydroxy-6-methoxyphenol Derivatives

Starting from 2-hydroxy-6-methoxyphenol or related anisole derivatives, selective bromination at the 4-position is achieved by controlled electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions.

- Typical conditions: Bromination is carried out in solvents like dichloromethane or acetic acid at temperatures ranging from 0°C to room temperature.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance regioselectivity and reaction rate.

Chloromethylation to Introduce the Chloromethyl Group

The chloromethyl group at the 2-position is introduced via chloromethylation, commonly using formaldehyde derivatives (e.g., paraformaldehyde) and hydrochloric acid or chlorinating agents.

- Reagents: Paraformaldehyde and hydrochloric acid or chloromethyl methyl ether.

- Catalysts: Zinc chloride (ZnCl2) or other Lewis acids to catalyze the electrophilic substitution.

- Conditions: Reaction typically occurs in aqueous or organic solvents at temperatures between 0°C and 60°C.

Representative Preparation Method (Based on Patent and Literature Data)

| Step | Reagents and Conditions | Description | Yield / Purity |

|---|---|---|---|

| 1. Bromination | 2-Hydroxy-6-methoxyphenol, Br2 or NBS, AlCl3, DCM, 0–25°C | Selective bromination at 4-position | High regioselectivity, >90% yield |

| 2. Chloromethylation | Brominated intermediate, paraformaldehyde, HCl, ZnCl2, solvent (e.g., acetonitrile), 0–50°C | Introduction of chloromethyl group at 2-position | Moderate to high yield (70–85%) |

| 3. Purification | Recrystallization or chromatography | Isolation of pure 4-Bromo-2-(chloromethyl)-6-methoxyphenol | Purity >95% by HPLC |

Detailed Reaction Example

A typical procedure involves dissolving 4-bromo-6-methoxyphenol in dichloromethane under nitrogen atmosphere, cooling the mixture to 0°C, and adding paraformaldehyde followed by hydrochloric acid and zinc chloride as catalyst. The reaction mixture is stirred for several hours at controlled temperature to allow chloromethylation at the ortho position relative to the phenol group. After completion, the reaction is quenched with water, extracted with organic solvents, and purified by recrystallization.

Analytical Data and Reaction Monitoring

- HPLC Analysis: Final product purity typically exceeds 95%.

- NMR Spectroscopy: Confirms substitution pattern, showing characteristic signals for bromine-substituted aromatic protons, chloromethyl methylene protons, and methoxy methyl protons.

- Mass Spectrometry: Confirms molecular weight consistent with C8H8BrClO2.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Bromination agent | Br2 or NBS | NBS preferred for milder conditions |

| Bromination solvent | Dichloromethane, Acetic acid | DCM preferred for better selectivity |

| Bromination temperature | 0–25°C | Lower temp improves selectivity |

| Chloromethylation agent | Paraformaldehyde + HCl | Alternative: chloromethyl methyl ether |

| Chloromethylation catalyst | ZnCl2, AlCl3 | Lewis acids to activate electrophile |

| Chloromethylation solvent | Acetonitrile, DCM | Polar aprotic solvents preferred |

| Chloromethylation temp | 0–50°C | Controlled to avoid side reactions |

| Purification method | Recrystallization, chromatography | Ensures >95% purity |

Research Notes and Considerations

- The regioselectivity of bromination is influenced by the directing effects of the methoxy and hydroxy groups.

- Chloromethylation must be carefully controlled to avoid poly-substitution or over-chloromethylation.

- Use of Lewis acids is critical to promote electrophilic aromatic substitution efficiently.

- Reaction scale-up requires careful temperature and reagent addition control to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-6-methoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The phenolic group can be oxidized to form quinones, while reduction reactions can modify the bromine and chlorine substituents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Various substituted phenols and ethers.

Oxidation Products: Quinones and related compounds.

Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-methoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

The following analysis compares 4-Bromo-2-(chloromethyl)-6-methoxyphenol with structurally related halogenated phenolic derivatives, focusing on molecular features, synthesis, properties, and applications.

Structural Comparison

Key Observations :

- Reactivity : The chloromethyl group in the target compound distinguishes it from analogs with chloro or methyl groups (e.g., ), enabling alkylation or cross-coupling reactions.

- Bioactivity: Bisphenol derivatives like 2,2′-Methylenebis(6-bromo-4-chlorophenol) exhibit antimicrobial properties due to halogen density and bisphenol structure , whereas the target compound’s bioactivity remains underexplored.

- Electronic Effects : Methoxy groups in the target compound and enhance electron-donating effects, influencing solubility and interaction with biological targets.

Physicochemical Properties

Notes:

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while the chloromethyl (-CH₂Cl) proton signals split into doublets (δ 4.5–5.0 ppm) due to coupling with adjacent groups .

- FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) validate functional groups.

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, essential for confirming stereochemistry .

How can density functional theory (DFT) be applied to study the electronic properties of 4-Bromo-2-(chloromethyl)-6-methoxyphenol?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict molecular orbitals, electrostatic potentials, and reaction pathways. For example, electron-withdrawing effects of bromine and chlorine substituents lower the HOMO-LUMO gap (~4.5 eV), enhancing electrophilic reactivity . Comparative studies with experimental UV-Vis spectra (λmax ~270 nm) validate computational models .

What mechanistic insights explain the reactivity of 4-Bromo-2-(chloromethyl)-6-methoxyphenol in nucleophilic substitution reactions?

Advanced Research Focus

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its steric accessibility. Bromine at the para position stabilizes the transition state via inductive effects, increasing reaction rates. Kinetic studies (e.g., monitoring via HPLC) show pseudo-first-order kinetics with rate constants (k) ~10⁻³ s⁻¹ in polar aprotic solvents . Competing elimination pathways (E2) may occur at elevated temperatures (>60°C), necessitating controlled conditions.

How can the antioxidant potential of 4-Bromo-2-(chloromethyl)-6-methoxyphenol be evaluated methodologically?

Q. Advanced Research Focus

- DPPH Assay : Measures radical scavenging activity (IC₅₀ values). For analogs, IC₅₀ ranges from 20–50 µM, comparable to BHT .

- FRAP Assay : Quantifies reducing power via Fe³+ to Fe²+ conversion.

Mechanistic studies (e.g., ESR spectroscopy) identify reactive oxygen species (ROS) quenching pathways, influenced by electron-donating methoxy groups.

What crystallographic data are critical for resolving structural ambiguities in this compound?

Advanced Research Focus

Single-crystal XRD reveals bond lengths (e.g., C-Br: ~1.90 Å, C-Cl: ~1.79 Å) and dihedral angles between aromatic rings and substituents. For example, the chloromethyl group may adopt a gauche conformation (torsion angle ~60°) to minimize steric clash with the methoxy group . Discrepancies between computational and experimental geometries (e.g., ±0.05 Å deviations) highlight the need for hybrid QM/MM refinements.

How does thermal analysis inform the stability profile of 4-Bromo-2-(chloromethyl)-6-methoxyphenol?

Q. Basic Research Focus

- TGA/DSC : Thermal decomposition begins at ~210°C, with a mass loss peak at 250°C corresponding to C-Cl bond cleavage .

- Isothermal Stability Studies : Storage at 4°C under inert atmosphere (N₂) prevents degradation (>95% purity over 6 months).

How do structural modifications (e.g., halogen substitution) alter the bioactivity of this compound compared to analogs?

Advanced Research Focus

Comparative studies with analogs (e.g., 4-Bromo-2-chloro-6-ethylphenol) show that bromine enhances lipophilicity (logP ~2.8 vs. ~2.5 for chloro analogs), improving membrane permeability in cellular assays . Substituent electronegativity (Br > Cl) correlates with increased antibacterial efficacy (MIC ~10 µg/mL against S. aureus). QSAR models quantify these effects using Hammett constants (σ⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.